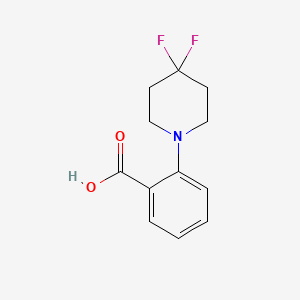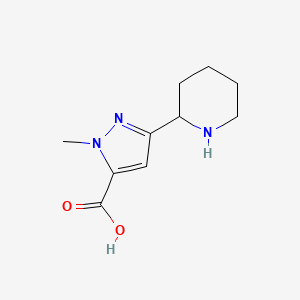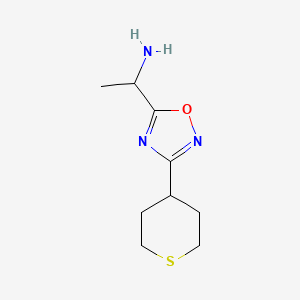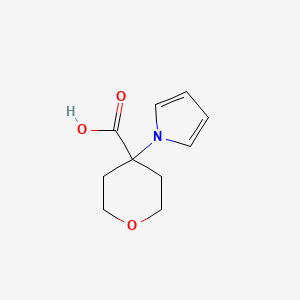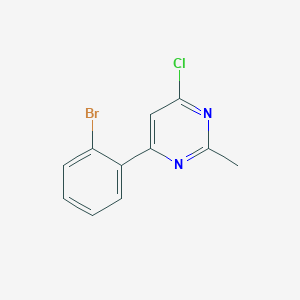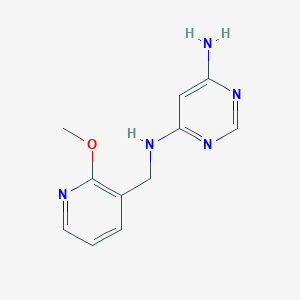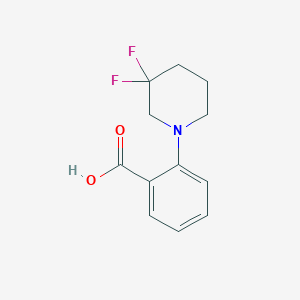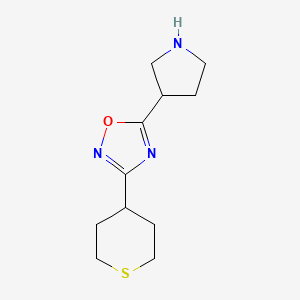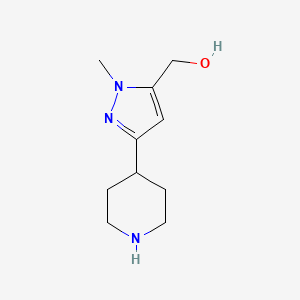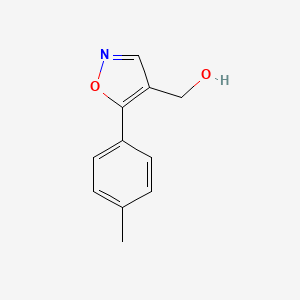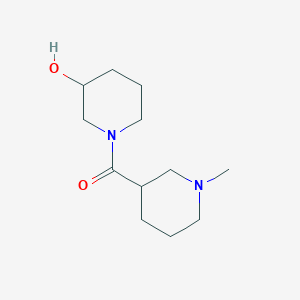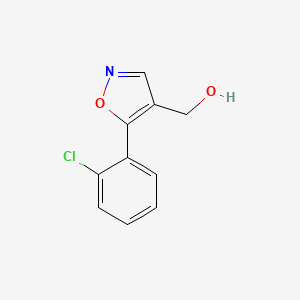amine CAS No. 1566512-35-3](/img/structure/B1475537.png)
[(2,4-Difluorophenyl)methyl](3,3-dimethylbutan-2-yl)amine
Übersicht
Beschreibung
The chemical compound ‘(2,4-Difluorophenyl)methylamine’ is a versatile material used in scientific research1. With its unique structure, it offers promising applications in various fields, such as pharmaceuticals, materials science, and organic synthesis1.
Synthesis Analysis
Unfortunately, specific details on the synthesis of ‘(2,4-Difluorophenyl)methylamine’ are not readily available from the search results. However, it’s known that this compound is used in scientific research, suggesting that its synthesis is likely carried out in laboratory settings1.Molecular Structure Analysis
The linear formula of a similar compound, 2-(2,4-DIFLUOROPHENYL)ETHANAMINE, is C8H9F2N2. However, the exact molecular structure of ‘(2,4-Difluorophenyl)methylamine’ is not provided in the search results.
Chemical Reactions Analysis
Specific chemical reactions involving ‘(2,4-Difluorophenyl)methylamine’ are not detailed in the search results. However, similar compounds have been involved in Suzuki cross-coupling reactions with aryl and heteroaryl halides3.Physical And Chemical Properties Analysis
The physical and chemical properties of ‘(2,4-Difluorophenyl)methylamine’ are not explicitly stated in the search results. However, the linear formula of a similar compound, 2-(2,4-DIFLUOROPHENYL)ETHANAMINE, is C8H9F2N2.Wissenschaftliche Forschungsanwendungen
-
Crystallography
- This compound has been used in the study of crystal structures . The research involved the analysis of the crystal structure of methyl 2-(4-(3-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate .
- The method involved the use of X-ray diffraction to determine the crystal structure .
- The results showed that the compound formed a triclinic crystal structure .
-
Antimicrobial Research
- The compound has been used in the synthesis of novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles .
- The synthesis involved the reaction of the compound with various substituted aromatic carboxylic acids .
- The synthesized compounds were screened for in vitro antibacterial and antifungal activity. The compounds showed significant antibacterial activity and moderate antifungal activity .
-
Synthesis of Fluorinated Pyridines
- This compound can be used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
- The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
- The results showed that the synthesized fluoropyridines have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
-
Pharmaceutical Research
- This compound can be used in the synthesis of various pharmaceuticals .
- The synthesis involves the reaction of the compound with various other compounds to create a new pharmaceutical .
- The results of these syntheses can lead to the creation of new drugs with improved physical, biological, and environmental properties .
-
Synthesis of Fluorinated Aromatic Compounds
- This compound can be used in the synthesis of various fluorinated aromatic compounds . These compounds have a wide range of applications in pharmaceuticals, agrochemicals, and materials science .
- The synthesis involves the reaction of the compound with various other compounds to create a new fluorinated aromatic compound .
- The results of these syntheses can lead to the creation of new compounds with improved physical, biological, and environmental properties .
-
Synthesis of Pyridine Derivatives
- This compound can be used in the synthesis of pyridine derivatives . Pyridine derivatives have a wide range of applications in pharmaceuticals and agrochemicals .
- The synthesis involves the reaction of the compound with various other compounds to create a new pyridine derivative .
- The results of these syntheses can lead to the creation of new compounds with improved physical, biological, and environmental properties .
Safety And Hazards
The safety and hazards associated with ‘(2,4-Difluorophenyl)methylamine’ are not detailed in the search results. It’s important to handle all chemical compounds with appropriate safety measures.
Zukünftige Richtungen
The future directions for ‘(2,4-Difluorophenyl)methylamine’ are not specified in the search results. However, its use in various fields like pharmaceuticals, materials science, and organic synthesis suggests that it may continue to be a subject of research1.
Eigenschaften
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2N/c1-9(13(2,3)4)16-8-10-5-6-11(14)7-12(10)15/h5-7,9,16H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSPWJMYLYLZBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Difluorophenyl)methyl](3,3-dimethylbutan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



